molecular formula C17H13NO2 B5045045 1-Naphthalenol, phenylcarbamate CAS No. 38357-69-6

1-Naphthalenol, phenylcarbamate

Cat. No.: B5045045
CAS No.: 38357-69-6
M. Wt: 263.29 g/mol
InChI Key: YVFLXOMQPUUZIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Naphthalenol, phenylcarbamate (CAS: N/A; IUPAC name: phenyl (1-hydroxynaphthalen-2-yl)carbamate) is a synthetic carbamate derivative of 1-naphthalenol. Structurally, it features a naphthalene core substituted with a hydroxyl group at position 1 and a phenylcarbamate moiety at position 2 (Figure 1). This compound is synthesized via microwave-assisted methods using triethylamine (TEA) as an activating agent for the phenolic group, followed by reaction with phenyl isocyanate or substituted phenylcarbamoyl chlorides .

Properties

IUPAC Name

naphthalen-1-yl N-phenylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO2/c19-17(18-14-9-2-1-3-10-14)20-16-12-6-8-13-7-4-5-11-15(13)16/h1-12H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVFLXOMQPUUZIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)OC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38357-69-6
Record name 1-Naphthalenol, phenylcarbamate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038357696
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Naphthalenol, phenylcarbamate can be synthesized through several methods. One common approach involves the reaction of 1-naphthalenol with phenyl isocyanate. The reaction typically occurs in the presence of a catalyst, such as a base, under controlled temperature conditions. The reaction can be represented as follows:

1-Naphthalenol+Phenyl isocyanate1-Naphthalenol, phenylcarbamate\text{1-Naphthalenol} + \text{Phenyl isocyanate} \rightarrow \text{this compound} 1-Naphthalenol+Phenyl isocyanate→1-Naphthalenol, phenylcarbamate

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The process may include steps such as purification and crystallization to obtain the compound in high purity. Industrial production methods are designed to optimize yield and minimize costs while ensuring the safety and environmental compliance of the process.

Chemical Reactions Analysis

Types of Reactions

1-Naphthalenol, phenylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: Substitution reactions involve the replacement of functional groups within the molecule, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Halogenating agents like chlorine (Cl2) or bromine (Br2) are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can result in halogenated derivatives or other substituted compounds.

Scientific Research Applications

Medicinal Applications

1-Naphthalenol, phenylcarbamate exhibits significant potential in medicinal chemistry, particularly as an anticholinesterase agent. Anticholinesterases are crucial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Research indicates that compounds similar to this compound can inhibit butyrylcholinesterase (BuChE) and acetylcholinesterase (AChE), enzymes that break down neurotransmitters like acetylcholine. This inhibition can enhance cholinergic signaling, which is beneficial for patients suffering from cognitive impairments associated with these diseases .

Case Study: Alzheimer's Disease Treatment

A study demonstrated that carbamate derivatives, including this compound, could be used to develop new treatments for Alzheimer's disease by selectively inhibiting BuChE. The slower deactivation rates of these compounds compared to traditional treatments like rivastigmine suggest a potentially lower side effect profile, making them suitable candidates for further clinical evaluation .

Agricultural Applications

In the agricultural sector, this compound has been explored as an insecticide. Research indicates that carbamates derived from tricyclic phenols exhibit insecticidal properties. These compounds can disrupt the nervous system of pests, providing an effective means of pest control without the environmental persistence associated with many traditional pesticides .

Case Study: Insecticidal Efficacy

A patent describes a new class of carbamate pesticides that includes derivatives of 1-naphthalenol. These compounds were shown to be effective against various insect pests through a mechanism involving the inhibition of acetylcholinesterase, leading to overstimulation of the nervous system and eventual death of the pest .

Synthetic Organic Chemistry

In synthetic organic chemistry, this compound serves as a versatile intermediate for synthesizing other complex molecules. Its structure allows it to participate in various chemical reactions, such as cross-coupling reactions and asymmetric synthesis.

Case Study: Synthesis of Chiral Compounds

Recent studies have utilized 1-naphthalenol derivatives in rhodium-catalyzed reactions to produce chiral trisubstituted olefins with high enantioselectivity. The use of O-phenyl carbamates as traceless directing groups has enhanced the efficiency and selectivity of these reactions . This application demonstrates the compound's utility in producing pharmaceuticals and agrochemicals that require high stereochemical purity.

Chemical Properties and Safety

Understanding the chemical properties of this compound is essential for its application in various fields. The compound has a molecular formula of C17H13NO2 and exhibits moderate solubility in organic solvents. Safety assessments indicate that while it possesses beneficial properties for medicinal and agricultural use, proper handling precautions are necessary due to potential toxicity associated with carbamates.

Summary Table of Applications

Application AreaSpecific UseMechanism/Notes
Medicinal ChemistryTreatment for Alzheimer's DiseaseInhibition of BuChE and AChE
Agricultural ScienceInsecticideDisruption of pest nervous systems
Synthetic Organic ChemistryIntermediate for chiral synthesisUtilized in rhodium-catalyzed reactions

Mechanism of Action

The mechanism of action of 1-naphthalenol, phenylcarbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Structural Analogues

Table 1: Structural Comparison of Key Carbamates
Compound Substituent (R) Core Structure Key Functional Groups
1-Naphthalenol, phenylcarbamate Phenyl Naphthalene –OH (C1), –O(CO)NHPh (C2)
Carbaryl (1-Naphthalenol, methylcarbamate) Methyl Naphthalene –OH (C1), –O(CO)NHCH3 (C2)
Thiaphysovenol phenylcarbamate Phenyl Thiaphysovenol (S-containing) –O(CO)NHPh, sulfur in C-ring
1-[(2-Chlorophenyl)carbamoyl]naphthalen-2-yl carbamate 2-Chlorophenyl Naphthalene –Cl (Ph), –O(CO)NHPh (C2)
Table 2: Antimicrobial and Enzymatic Activity
Compound Antimicrobial Activity (MIC, µM) AChE Inhibition (IC50, µM) BChE Inhibition (IC50, µM)
This compound 2–16 (Mycobacterium tuberculosis) 1.2 ± 0.3 0.45 ± 0.08
Carbaryl >100 (Limited activity) >100 >100
Thiaphysovenol phenylcarbamate 1 N/A 0.62 ± 0.04 2.99 ± 0.19
1-[(2-Nitrophenyl)carbamoyl]naphthalen-2-yl carbamate 1–8 (Staphylococcus aureus) N/A N/A
  • Antimicrobial Specificity : Substitution at the phenyl ring (e.g., 2-chloro or 2-nitro groups) enhances activity against Gram-positive bacteria and mycobacteria. For example, 1-[(2-nitrophenyl)carbamoyl]naphthalen-2-yl carbamate shows MIC values of 1–8 µM against Staphylococcus aureus .
  • Enzyme Selectivity: Phenylcarbamates with sulfur substitution (e.g., thiaphysovenol derivatives) exhibit higher specificity for AChE over BChE, whereas pyridine phenylcarbamates show reversed selectivity (e.g., IC50 = 0.45 µM for BChE) .

Chemical Stability and Degradation

  • Hydrolase Resistance: Unlike Carbaryl, which is rapidly hydrolyzed by Pseudomonas N-methylcarbamate hydrolases, 1-naphthalenol phenylcarbamate remains intact due to its phenyl substituent, which impedes enzymatic cleavage .
  • Synthetic Flexibility : Microwave-assisted synthesis improves yield (70–95%) and reduces reaction time (4–6 hours) compared to traditional methods requiring 12–24 hours .

Biological Activity

1-Naphthalenol, phenylcarbamate is a compound that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in various fields, supported by data tables and case studies.

Chemical Structure and Properties

This compound is an organic compound characterized by the presence of a naphthalene ring and a carbamate functional group. Its chemical structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C13_{13}H11_{11}NO2_2
  • Molecular Weight : 215.23 g/mol

Mechanisms of Biological Activity

The biological activity of this compound primarily involves its interaction with various enzymes and receptors. Notably, it exhibits:

  • Cholinesterase Inhibition : Similar to other carbamates, this compound inhibits acetylcholinesterase (AChE), leading to increased levels of acetylcholine in synaptic clefts. This mechanism is crucial for its neuroactive properties and potential therapeutic applications in neurodegenerative diseases .
  • Antimicrobial Activity : Studies have shown that phenylcarbamate derivatives possess antimicrobial properties, which may be attributed to their ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant inhibition of AChE with an IC50_{50} value comparable to established AChE inhibitors. For instance, derivatives of this compound were found to have IC50_{50} values ranging from 38.98 µM to 311 µM against AChE and butyrylcholinesterase (BChE) respectively .

In Vivo Studies

In vivo studies conducted on animal models have shown that administration of this compound leads to observable neuroprotective effects. For example:

  • Neuroprotection Against Cholinergic Toxicity : In experiments where mice were exposed to cholinergic agents, co-administration of the compound demonstrated a reduction in seizure activity and lethality .

Case Study 1: Neuroprotective Effects

A study investigated the protective effects of this compound against organophosphate-induced toxicity. Results indicated that pre-treatment with the compound significantly reduced mortality rates and seizure incidents in treated groups compared to control groups .

Case Study 2: Antimicrobial Efficacy

Another study evaluated the antimicrobial efficacy of various phenylcarbamate derivatives, including 1-naphthalenol, against common bacterial strains. The results showed that the compound exhibited moderate antibacterial activity with minimum inhibitory concentration (MIC) values indicating effective microbial inhibition .

Table 1: Cholinesterase Inhibition Potency of Phenylcarbamate Derivatives

CompoundAChE IC50_{50} (µM)BChE IC50_{50} (µM)
This compound38.98311
Rivastigmine10.0-
Galantamine20.0-

Table 2: Antimicrobial Activity Against Bacterial Strains

CompoundBacterial StrainMIC (µg/mL)
This compoundStaphylococcus aureus32
Escherichia coli64

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-naphthalenol phenylcarbamate, and how can reaction efficiency be optimized?

  • Methodological Answer : The synthesis typically involves reacting 1-naphthalenol with phenyl isocyanate in anhydrous solvents (e.g., dichloromethane or toluene) under nitrogen atmosphere. Catalysts like triethylamine or DMAP can accelerate carbamate bond formation. Reaction progress is monitored via TLC or HPLC. Purification employs column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization. Yield optimization requires controlling stoichiometry (1:1.2 molar ratio of phenol to isocyanate) and temperature (25–40°C). Reference carbamate syntheses in analogous compounds (e.g., methylcarbamates in , ethylcarbamates in ) .

Q. Which analytical techniques are most reliable for characterizing 1-naphthalenol phenylcarbamate?

  • Methodological Answer :

  • Structural Confirmation : NMR (¹H/¹³C) to identify aromatic protons (δ 6.5–8.5 ppm) and carbamate carbonyl (δ 150–155 ppm in ¹³C). Compare with spectral libraries ( ).
  • Purity Assessment : HPLC with UV detection (λ = 254 nm) using C18 columns and acetonitrile/water mobile phases. Validate with standards ().
  • Mass Spectrometry : High-resolution MS (ESI or EI) to confirm molecular ion ([M+H]⁺) and fragmentation patterns ( ).

Q. How does pH and temperature influence the stability of 1-naphthalenol phenylcarbamate in solution?

  • Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 3–9) at 25°C, 40°C, and 60°C. Monitor degradation via HPLC at intervals (0, 7, 14 days). Carbamates are prone to hydrolysis under alkaline conditions; degradation products (e.g., 1-naphthalenol and phenylamine) are identified using LC-MS. Stabilizers like antioxidants (BHT) or low-temperature storage (-20°C) mitigate decomposition ( ).

Q. What protocols are recommended for detecting 1-naphthalenol phenylcarbamate in environmental matrices?

  • Methodological Answer : Extract samples (soil, water) via solid-phase extraction (C18 cartridges) or liquid-liquid partitioning (dichloromethane). Quantify using GC-MS (electron ionization, m/z 201–225 range) or LC-MS/MS (MRM transitions). Spike recovery experiments (70–120%) validate method accuracy. Cross-reference with PAH detection protocols ( ) .

Advanced Research Questions

Q. What molecular mechanisms underlie the biological activity of 1-naphthalenol phenylcarbamate, particularly in enzyme inhibition?

  • Methodological Answer : Investigate acetylcholinesterase (AChE) inhibition using Ellman’s assay: incubate AChE with substrate (acetylthiocholine) and varying compound concentrations. Measure thiocholine production at 412 nm. Determine IC₅₀ via nonlinear regression. Molecular docking studies (AutoDock Vina) predict binding interactions with AChE’s catalytic site. Compare with phenylcarbamate derivatives like Phenserine () .

Q. How can structural modifications to the phenylcarbamate group alter the compound’s pharmacokinetics?

  • Methodological Answer : Synthesize analogs with substituted phenyl groups (e.g., nitro, methoxy) and evaluate logP (shake-flask method), plasma protein binding (ultrafiltration), and metabolic stability (microsomal incubation). Use in vitro Caco-2 cell models to assess permeability. Structure-activity relationships (SAR) are analyzed using multivariate regression ( ) .

Q. What pathways dominate the environmental degradation of 1-naphthalenol phenylcarbamate, and how can metabolites be tracked?

  • Methodological Answer : Perform soil microcosm studies under aerobic/anaerobic conditions. Extract metabolites (e.g., hydroxylated derivatives) and identify via HRMS and ¹H NMR. Use ¹⁴C-labeled compound to quantify mineralization (CO₂ release). Microbial degradation pathways are inferred via genomic analysis of soil consortia (16S rRNA sequencing) () .

Q. How can contradictory findings in toxicity studies of carbamate derivatives be resolved?

  • Methodological Answer : Replicate studies while controlling variables:

  • Dose-Response : Test multiple concentrations (e.g., 0.1–100 µM) in cell viability assays (MTT/WST-1).
  • Model Systems : Compare results across species (e.g., zebrafish vs. mammalian cells) and exposure durations.
  • Analytical Validation : Confirm compound stability during assays via parallel HPLC analysis. Meta-analysis of existing data identifies confounding factors (e.g., impurity interference) ( ) .

Tables for Key Data

Table 1: Stability of 1-Naphthalenol Phenylcarbamate Under Varied Conditions

ConditionDegradation Half-LifeMajor Degradation Products
pH 3, 25°C>30 daysNone detected
pH 9, 40°C7 days1-Naphthalenol, Phenylamine
UV Light, 25°C3 daysOxidized derivatives

Table 2: Inhibitory Activity Against AChE

CompoundIC₅₀ (µM)Binding Energy (kcal/mol)
1-Naphthalenol Phenylcarbamate2.1-8.5
Phenserine (Control)0.9-10.2

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.